alpha-Monofluoromethylputrescine
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Overview
Description
Alpha-Monofluoromethylputrescine is a chemical compound known for its role as an irreversible inhibitor of the enzyme ornithine decarboxylase. This enzyme is crucial in the biosynthesis of polyamines, which are essential for cell growth and differentiation.
Preparation Methods
The synthesis of alpha-Monofluoromethylputrescine typically involves the fluorination of putrescine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom into the putrescine molecule. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Alpha-Monofluoromethylputrescine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated amine derivatives.
Reduction: Reduction reactions can convert this compound into simpler amine compounds.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Alpha-Monofluoromethylputrescine has several scientific research applications:
Biochemistry: It is used as a tool to study the role of ornithine decarboxylase in polyamine biosynthesis.
Medicine: The compound has potential therapeutic applications in treating diseases related to abnormal cell growth, such as cancer, by inhibiting polyamine synthesis.
Mechanism of Action
The primary mechanism of action of alpha-Monofluoromethylputrescine involves the irreversible inhibition of ornithine decarboxylase. The compound binds to the active site of the enzyme, preventing it from catalyzing the decarboxylation of ornithine to putrescine. This inhibition disrupts the polyamine biosynthesis pathway, leading to reduced cell proliferation and growth .
Comparison with Similar Compounds
Alpha-Monofluoromethylputrescine is unique compared to other similar compounds due to its specific inhibition of ornithine decarboxylase. Similar compounds include:
Alpha-difluoromethylornithine: Another inhibitor of ornithine decarboxylase but with different potency and specificity.
Alpha-methylornithine: A competitive inhibitor of the same enzyme but less effective than this compound.
Properties
CAS No. |
83306-45-0 |
---|---|
Molecular Formula |
C3H9FN2 |
Molecular Weight |
92.12 g/mol |
IUPAC Name |
3-fluoropropane-1,2-diamine |
InChI |
InChI=1S/C3H9FN2/c4-1-3(6)2-5/h3H,1-2,5-6H2 |
InChI Key |
FGSNUVHKZPADQO-UHFFFAOYSA-N |
SMILES |
C(C(CF)N)N |
Canonical SMILES |
C(C(CF)N)N |
Synonyms |
alpha-monofluoromethylputrescine R.M.I. 71864 |
Origin of Product |
United States |
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